Aβ1-11 Exhibits Minimal Aggregation Propensity, Providing a Stable, Non-Fibrillogenic Alternative to Aβ1-42 for Mechanistic Studies
Aβ1-11 demonstrates a fundamentally different aggregation pathway compared to full-length Aβ1-42. Under standard in vitro conditions (PBS, pH 7.4, 37°C), Aβ1-11 requires approximately three weeks to form ordered nanotube structures as observed by atomic force microscopy (AFM) [1]. In contrast, Aβ1-42 rapidly forms β-sheet rich fibrils within hours to days under identical conditions [2]. This stark difference in kinetics and morphology confirms Aβ1-11's suitability as a non-aggregating or slow-aggregating control for isolating early molecular events in amyloid pathology.
| Evidence Dimension | Time to Ordered Aggregate Formation (in vitro) |
|---|---|
| Target Compound Data | ~3 weeks (to form nanotubes) |
| Comparator Or Baseline | Aβ1-42: hours to days (to form β-sheet fibrils) |
| Quantified Difference | Approximately 1-2 orders of magnitude slower |
| Conditions | PBS, pH 7.4, 37°C; analysis by AFM, TEM, and ThT fluorescence. |
Why This Matters
This differential stability minimizes experimental variability caused by uncontrolled aggregation, ensuring that observed effects are attributable to the specific peptide sequence rather than complex, heterogeneous aggregates.
- [1] Prasanna, G., & Jing, P. (2021). Self-assembly of N-terminal Alzheimer's β-amyloid and its inhibition. BioRxiv. View Source
- [2] Walsh, D. M., et al. (2002). Naturally secreted oligomers of amyloid β protein potently inhibit hippocampal long-term potentiation in vivo. Nature, 416(6880), 535-539. View Source
